molecular formula C16H17ClN8O B1139457 CC-115 hydrochloride CAS No. 1300118-55-1

CC-115 hydrochloride

カタログ番号: B1139457
CAS番号: 1300118-55-1
分子量: 372.8 g/mol
InChIキー: RDIPJCOMBMBHJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CC-115 hydrochloride is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR) kinase. It has shown significant potential in blocking both mTORC1 and mTORC2 signaling pathways, making it a valuable compound in scientific research, particularly in the fields of cancer and cellular biology .

準備方法

The synthesis of CC-115 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationIndustrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

化学反応の分析

CC-115 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to modify the compound’s functional groups, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups to create derivatives with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted triazoles .

科学的研究の応用

CC-115 hydrochloride has a wide range of scientific research applications:

作用機序

CC-115 hydrochloride exerts its effects by inhibiting both DNA-PK and mTOR kinases. This dual inhibition leads to the blockade of DNA-PK-mediated non-homologous end joining (NHEJ) and mTORC1/2 signaling pathways. The compound prevents the dissociation of key proteins involved in DNA repair, thereby inducing apoptosis in cancer cells. Additionally, it reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) and its substrates, further impairing DNA repair processes .

類似化合物との比較

CC-115 hydrochloride is unique due to its dual inhibition of DNA-PK and mTOR kinases. Similar compounds include:

    KU-0063794: A selective mTOR inhibitor that does not target DNA-PK.

    NU7441: A potent DNA-PK inhibitor with no significant effect on mTOR.

    AZD8055: Another mTOR inhibitor, but with different selectivity and potency compared to this compound.

The uniqueness of this compound lies in its ability to simultaneously inhibit both DNA-PK and mTOR, making it a valuable tool for studying the interplay between these pathways .

生物活性

CC-115 hydrochloride is a potent dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). This compound has garnered significant attention in cancer research due to its ability to inhibit critical pathways involved in tumor growth and DNA repair mechanisms. This article explores the biological activity of CC-115, including its mechanisms of action, efficacy in various cancer models, and relevant clinical findings.

CC-115 exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of mTOR Kinase : mTOR is a central regulator of cell growth, proliferation, and survival. CC-115 effectively inhibits both mTORC1 and mTORC2 complexes, leading to decreased phosphorylation of downstream targets like S6 ribosomal protein (pS6) and AKT (pAKT) .
  • Inhibition of DNA-PK : DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway of DNA repair. CC-115 inhibits the auto-phosphorylation of DNA-PK catalytic subunit (DNA-PKcs) at the S2056 site, thereby disrupting NHEJ and inducing apoptosis in cancer cells . This synthetic lethality is particularly pronounced in ATM-deficient tumors, where CC-115's inhibition of DNA-PK is more effective than in ATM-proficient cells .

Efficacy in Cancer Models

CC-115 has been evaluated across a range of cancer types, demonstrating potent anti-tumor activity. The following table summarizes its growth inhibitory effects on various cancer cell lines:

Cancer TypeCell Lines TestedGI50 Range (μM)
Hematological Malignancies40 lymphoma/leukemia lines0.015 - 1.77
Breast Cancer22 lines0.015 - 1.77
Hepatocellular Carcinoma11 lines0.015 - 1.77
Head and Neck Cancer11 lines0.015 - 1.77
Lung Cancer39 lines0.015 - 1.77

The compound has shown particularly strong induction of apoptosis in selected hematological and solid tumor cell lines .

Phase I Studies

A first-in-human Phase I study assessed the safety, pharmacokinetics, and preliminary efficacy of CC-115 in patients with advanced malignancies. The study identified a maximum tolerated dose (MTD) and demonstrated promising pharmacodynamic effects on mTOR and DNA-PK pathways .

Phase Ib Study

In a multicenter Phase Ib trial evaluating CC-115 combined with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC), results showed:

  • Response Rates :
    • 80% achieved ≥50% reduction in PSA levels.
    • 58% achieved ≥90% reduction by week 12.
  • Median Time-to-PSA Progression : 14.7 months.
  • Adverse Effects : Commonly reported were rash (31.7%), pruritis (43.9%), diarrhea (37%), and hypertension (17%) .

Case Studies

Case studies have highlighted the efficacy of CC-115 in overcoming resistance to other therapies:

  • Chronic Lymphocytic Leukemia (CLL) : In CLL samples resistant to idelalisib, CC-115 effectively blocked CD40-mediated signaling pathways, restoring sensitivity to treatment .

特性

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIPJCOMBMBHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300118-55-1
Record name Pyrazino[2,3-b]pyrazin-2(1H)-one, 1-ethyl-3,4-dihydro-7-[2-methyl-6-(1H-1,2,4-triazol-5-yl)-3-pyridinyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300118-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。